1-Cyclopentyl-3-(2-fluorophenyl)thiourea
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Overview
Description
1-Cyclopentyl-3-(2-fluorophenyl)thiourea is an organic compound with the molecular formula C12H15FN2S. This compound belongs to the class of thioureas, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(2-fluorophenyl)thiourea typically involves the reaction of cyclopentylamine with 2-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopentyl-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-Cyclopentyl-3-(2-fluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Cyclopentyl-3-(2-fluorophenyl)thiourea can be compared with other thiourea derivatives such as:
1-Cyclopentyl-3-phenylthiourea: Similar structure but lacks the fluorine atom, which may affect its biological activity.
1-Cyclopentyl-3-(2-chlorophenyl)thiourea: Contains a chlorine atom instead of fluorine, which can influence its reactivity and applications.
1-Cyclopentyl-3-(2-bromophenyl)thiourea: Bromine substitution may lead to different chemical and biological properties. The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability and biological activity compared to its analogs.
Properties
IUPAC Name |
1-cyclopentyl-3-(2-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2S/c13-10-7-3-4-8-11(10)15-12(16)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISCPSQNSZXYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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